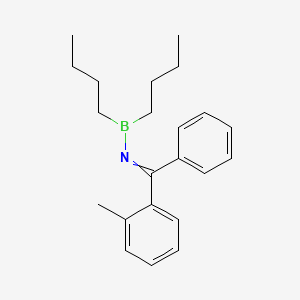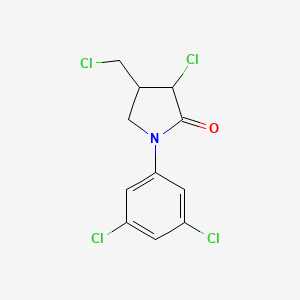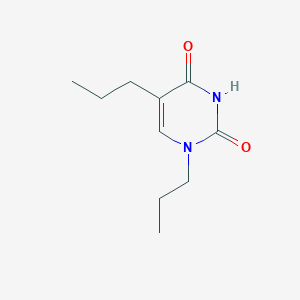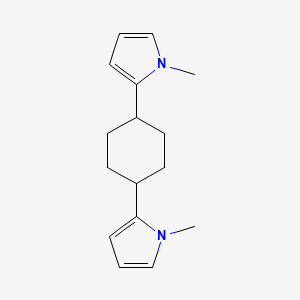
2,2'-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by a cyclohexane ring substituted with two 1-methyl-1H-pyrrole groups at the 1,4-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of cyclohexane-1,4-diyl dibromide with 1-methyl-1H-pyrrole under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atoms by the pyrrole groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.
Reduction: The compound can be reduced to form the corresponding dihydropyrrole derivatives.
Substitution: The methyl groups on the pyrrole rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2,2’-(Cyclohexane-1,4-diyl)bis(1H-pyrrole): Similar structure but lacks the methyl groups on the pyrrole rings.
1,4-Bis(1H-pyrrol-2-yl)benzene: Contains a benzene ring instead of a cyclohexane ring.
2,2’-(Cyclohexane-1,4-diyl)bis(1-ethyl-1H-pyrrole): Similar structure but with ethyl groups instead of methyl groups on the pyrrole rings.
Uniqueness
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is unique due to the presence of both the cyclohexane ring and the 1-methyl-1H-pyrrole groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research.
特性
CAS番号 |
61307-74-2 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC名 |
1-methyl-2-[4-(1-methylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C16H22N2/c1-17-11-3-5-15(17)13-7-9-14(10-8-13)16-6-4-12-18(16)2/h3-6,11-14H,7-10H2,1-2H3 |
InChIキー |
QNHPOFGKXSGBKL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2CCC(CC2)C3=CC=CN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


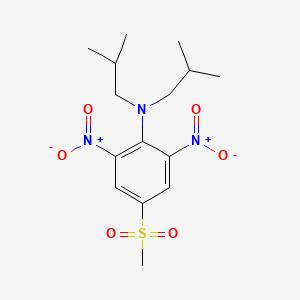
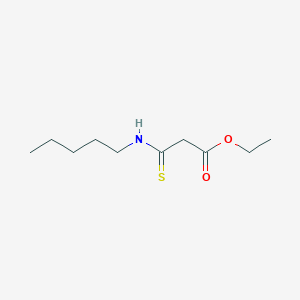
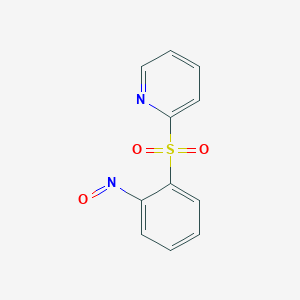
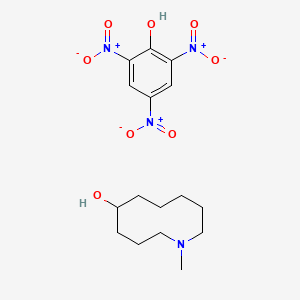
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
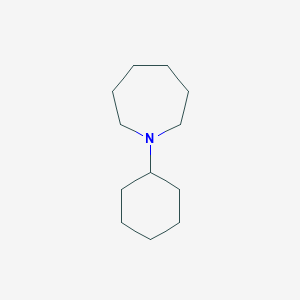
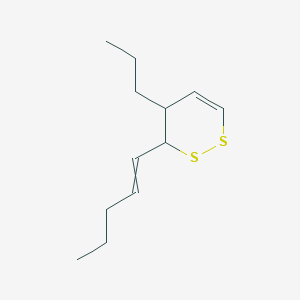
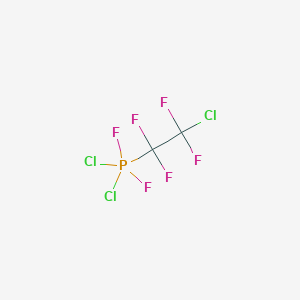
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
